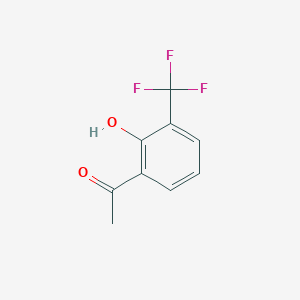

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(8(6)14)9(10,11)12/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTZVZKIPQCZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144501-67-6 | |

| Record name | 1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxy-3-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone has been utilized in various scientific studies due to its potential as a chiral building block. One significant application is in the synthesis of neuroprotective compounds. For instance, it serves as a precursor for producing (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which is integral in developing neuroprotective agents .

Case Study: Biotransformation

A study highlighted the use of recombinant E. coli for the biotransformation of this compound into (R)-MTF-PEL, achieving a yield of 99% with an enantiomeric excess (ee) of 97% under optimized conditions . This demonstrates the compound's utility in producing high-value chiral intermediates.

Pharmaceutical Applications

The compound's unique structure allows it to function as an intermediate in pharmaceutical synthesis. Its derivatives have been explored for their potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

Case Study: Neuroprotective Compounds

Research indicates that derivatives of this compound can be synthesized into compounds that exhibit neuroprotective properties. These compounds have shown promise in treating neurodegenerative diseases by preventing neuronal cell death .

Agrochemical Applications

In the agrochemical industry, this compound is recognized as an important intermediate for synthesizing pesticides and herbicides. Specifically, it is involved in the production of trifluoxystrobin, a fungicide used to protect crops from various fungal diseases .

Case Study: Trifloxystrobin Synthesis

The synthesis of trifloxystrobin involves multiple steps starting from benzotrifluoride, where this compound acts as a critical intermediate. The process has been optimized to reduce the number of reaction steps and increase yield while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone with structurally related acetophenones, focusing on substituent positions, synthesis, and biological activity:

Key Observations:

Substituent Position Effects :

- The -CF₃ group at C3 (adjacent to -OH at C2) in the target compound likely increases electron-withdrawing effects , enhancing acidity (pKa ~8–10) compared to analogs with distal -CF₃ groups (e.g., C5 position in 67589-15-5) .

- Halogenated analogs (e.g., 886497-11-6, 175205-88-6) exhibit higher molecular weights and altered bioactivity profiles due to increased electronegativity and steric bulk .

Synthetic Routes: The target compound may be synthesized via Friedel-Crafts acylation of 2-hydroxy-3-(trifluoromethyl)phenol with acetyl chloride, similar to methods used for 149105-11-3 . Halogenated derivatives often require additional steps, such as chlorination or bromination of pre-functionalized aromatic rings .

Biological Activity: Trifluoromethylated acetophenones are prominent in antimicrobial and antitumor research. For instance, pyridine-based analogs with -CF₃ groups inhibit CYP51 enzymes in Trypanosoma cruzi (Chagas disease) .

Biologische Aktivität

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone, also known as 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone, is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in drug development.

- Molecular Formula : C9H8F3O2

- Molecular Weight : 204.15 g/mol

- Appearance : White solid

- Melting Point : 88 to 90 °C

Biological Activities

This compound exhibits several significant biological activities, which are summarized in the following sections.

Neuroprotective Effects

Research indicates that this compound has neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its structural features allow it to interact with various biological targets, enhancing neuronal survival under stress conditions.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In a study assessing its activity against Mycobacterium tuberculosis, it was found to inhibit bacterial growth effectively, with a minimum inhibitory concentration (MIC) showing promising results compared to standard antibiotics .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. The most common methods include:

- Knoevenagel Condensation : This method utilizes malononitrile and appropriate aldehydes or ketones to yield the desired compound with good yields.

- Electrophilic Aromatic Substitution : The trifluoromethyl group can be introduced via electrophilic substitution reactions on phenolic precursors.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Neuroprotective Activity | Antimicrobial Activity (MIC µM) | Similarity Score |

|---|---|---|---|---|

| 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | 220227-53-2 | Moderate | <20 | 0.96 |

| 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 1243395-68-7 | Low | >20 | 0.85 |

| 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3 | High | <10 | 0.85 |

Case Study 1: Neuroprotection in Cellular Models

In vitro studies have shown that treatment with this compound significantly reduces apoptosis in neuronal cell lines exposed to oxidative stress. The compound was tested at various concentrations, revealing a dose-dependent effect on cell viability.

Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A screening of the compound against M. tuberculosis revealed that it acts effectively at low concentrations, with MIC values indicating strong potential as a lead compound for further development in tuberculosis treatment. The selectivity index suggests low cytotoxicity against human liver cells (HepG2), making it a promising candidate for further pharmacological evaluation .

Q & A

Q. What are the most reliable synthetic routes for 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone, and how are impurities minimized?

The compound is commonly synthesized via Friedel-Crafts acylation , where 2-hydroxy-3-(trifluoromethyl)benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include bromination-cyclization of precursor ketones under controlled conditions . To minimize impurities, purification methods like column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) are recommended. Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical to avoid side products like diacetylated derivatives .

Q. How is this compound characterized to confirm structural integrity?

Key characterization techniques include:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydroxyl proton (δ 5.5–6.0 ppm, broad), and methyl ketone (δ 2.6 ppm, singlet) .

- ¹³C NMR : Carbonyl carbon (δ 205–210 ppm), trifluoromethyl (δ 120–125 ppm, q, = 35–40 Hz) .

- FT-IR : Stretching bands for C=O (1680–1720 cm⁻¹), O–H (3200–3500 cm⁻¹), and C–F (1100–1250 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 218 (C₉H₇F₃O₂⁺) with fragmentation patterns confirming the trifluoromethyl group .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to moisture and light , which can hydrolyze the ketone or degrade the hydroxyl group. Stability studies recommend storage in amber vials at –20°C under inert gas (N₂/Ar). Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when sealed properly .

Q. What preliminary biological screening assays are suitable for this compound?

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ values compared to ascorbic acid) .

- Anti-inflammatory potential : Inhibition of cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) in vitro .

- Enzyme inhibition : Fluorometric assays targeting kinases or hydrolases, leveraging the electron-withdrawing trifluoromethyl group for active-site interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluorinated analogs?

For fluorinated derivatives, continuous flow reactors and microwave-assisted synthesis enhance reaction efficiency. For example, fluorination using Selectfluor® in acetonitrile at 80°C achieves >80% yield. Kinetic studies (e.g., in situ IR monitoring) help identify optimal temperature and catalyst loading (e.g., 0.1 eq. Pd(OAc)₂) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions in aromatic proton splitting may arise from rotamers or hydrogen bonding . Strategies include:

- Variable-temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and –40°C .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict coupling constants and compare with experimental data .

- Isotopic labeling : Use ¹⁸O-labeled hydroxyl groups to track hydrogen-bonding interactions .

Q. What strategies are effective in designing analogs with enhanced bioactivity?

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., –OCH₃) at the 4-position to enhance antioxidant activity .

- Oxime derivatives : Replace the ketone with an oxime (–NOH) to improve metabolic stability and binding affinity .

- Heterocyclic fusion : Attach imidazole or triazine rings to the phenyl group for kinase inhibition (e.g., IC₅₀ < 1 μM for PI3Kδ) .

Q. How can computational tools predict metabolic pathways and toxicity?

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP ≈ 2.5), CYP450 inhibition, and hERG liability .

- Molecular dynamics simulations : Analyze binding modes with COX-2 (PDB ID: 5KIR) to predict off-target effects .

- Toxicogenomics : RNA-seq profiling in HepG2 cells identifies oxidative stress pathways (e.g., Nrf2 activation) .

Q. What mechanistic studies elucidate its role in enzyme inhibition?

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify key interactions (e.g., H-bonds with Arg120) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-limiting steps in enzymatic reactions .

Q. How can batch-to-batch variability in crystallinity impact pharmacological studies?

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to assess polymorphic forms (e.g., Form I vs. Form II) .

- Dissolution testing : Use USP Apparatus II (paddle method) to correlate crystallinity with bioavailability (e.g., Form I: 85% dissolution in 60 min vs. Form II: 45%) .

- Stability-indicating HPLC : Monitor degradation products under stress conditions (e.g., 0.1N HCl, 40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.